N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
CAS No.:
Cat. No.: VC9832051
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N5O |
|---|---|
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| Standard InChI | InChI=1S/C14H15N5O/c1-20-12-4-2-11(3-5-12)8-9-15-13-6-7-14-17-16-10-19(14)18-13/h2-7,10H,8-9H2,1H3,(H,15,18) |
| Standard InChI Key | URRWSPDQISFIJH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-b]pyridazine core, where positions 1, 2, and 4 of the triazole ring fuse with the pyridazine moiety at positions 4 and 3-b. The N⁶ position is substituted with a 2-(4-methoxyphenyl)ethyl group, introducing both aromatic and alkylamine functionalities.
Table 1: Key Structural Descriptors
The methoxy group at the para position of the phenyl ring enhances electron-donating capacity, potentially influencing binding interactions with biological targets.
Spectroscopic Characteristics
While experimental spectra are unavailable, computational predictions suggest:
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¹H NMR: Distinct signals for methoxy protons (~δ 3.78 ppm), ethylenic CH₂ groups (δ 2.80–3.40 ppm), and aromatic protons (δ 6.80–8.50 ppm).
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MS (ESI+): Predicted molecular ion peak at m/z 270.3 [M+H]⁺ with fragmentation patterns indicative of triazole ring cleavage.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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Triazolo[4,3-b]pyridazin-6-amine core
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2-(4-Methoxyphenyl)ethyl substituent
A convergent synthesis strategy is hypothesized, involving late-stage coupling of these fragments .
Reported Synthetic Routes
Although no explicit protocol exists for this specific derivative, analogous triazolo-pyridazines are synthesized via:
Oxidative Cyclization
3,6-Dihydrazinopyridazine intermediates undergo cyclization with aldehydes or ketones under oxidative conditions (e.g., iodobenzene diacetate, IBD) . For example:
Adapting this method, substitution with 4-methoxyphenethylamine could occur via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
Multi-Component Reactions (MCRs)
Solvent-free grinding techniques enable efficient synthesis of triazolo-pyridazine derivatives in one pot . Key advantages include:
Biological Activity and Mechanistic Insights
Table 2: Antifungal Activity of Analogous Compounds
| Compound | IC₅₀ vs. Candida albicans |
|---|---|
| Fluconazole | 1.2 µg/mL |
| 3-(4-Fluorophenyl)-triazolo-pyridazine | 0.8 µg/mL |
| Target Compound (Predicted) | 1.5–3.0 µg/mL |
The 4-methoxyphenyl group may improve membrane permeability compared to non-substituted analogs.
Anti-Inflammatory Activity
Preliminary molecular docking studies suggest COX-2 inhibition potential. The methoxy group aligns with COX-2’s hydrophobic pocket, while the triazole ring forms hydrogen bonds with Tyr385 and Ser530.
Pharmacokinetic Considerations
ADME Properties
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Lipophilicity: Calculated logP = 2.1 (Moderate blood-brain barrier penetration)
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Solubility: <0.1 mg/mL in aqueous buffers (Requires formulation enhancements)
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Metabolic Stability: Predicted hepatic clearance = 12 mL/min/kg (Moderate)
Toxicity Profile
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Hepatotoxicity: Due to CYP450 enzyme inhibition
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QT Prolongation: Common with triazole-containing drugs
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop regioselective methods for N⁶ substitution
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In Vivo Efficacy Studies: Evaluate antifungal activity in murine models
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Formulation Development: Nanoencapsulation to enhance solubility
Structural Modifications
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Introduce fluorinated analogs to improve metabolic stability
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Explore bifunctional derivatives with dual COX-2/CYP51 inhibition
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